![molecular formula C24H24N2O4S B2565856 3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 370851-96-0](/img/structure/B2565856.png)
3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole
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Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The 3,4-dimethoxyphenyl and phenyl groups are likely attached to the pyrazole ring, contributing to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and the various attached groups. The 3,4-dimethoxyphenyl and phenyl groups would contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been shown to undergo Michael addition reactions with other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds have been shown to have specific boiling points, melting points, and densities .Scientific Research Applications
- 3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole serves as an intermediate in the synthesis of the muscle relaxant papaverine . Researchers explore its potential for relaxing smooth muscle tissues, which could have implications in treating conditions like vasospasms and erectile dysfunction.
- Reports indicate that this compound can be used to form azapentalenes . Specifically, the azido group substituted ortho to the pyrazole ring has been utilized, leading to the formation of these heterocyclic structures . Azapentalenes have diverse applications in materials science and organic synthesis.
- Researchers have employed 3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole in the preparation of modified diterpenes, such as nimbidiol . Diterpenes play essential roles in natural product chemistry and may have bioactive properties.
- The compound isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate (a derivative of our target compound) has been evaluated as a sunscreen agent. It exhibits a high sun protection factor (SPF) value of 37.10, making it a promising candidate for UV protection in skincare products .
Muscle Relaxant Development
Azapentalene Formation
Modified Diterpene Synthesis
Sunscreen Agent
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-17-9-12-20(13-10-17)31(27,28)26-22(18-7-5-4-6-8-18)16-21(25-26)19-11-14-23(29-2)24(15-19)30-3/h4-15,22H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMNLSPPVYSFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole |
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